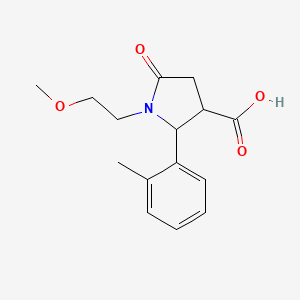
1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (MMP-5-oxo) is a synthetic molecule belonging to the class of heterocyclic compounds. It is a versatile compound that has been widely studied in recent years due to its potential applications in both scientific research and industrial processes. It is known for its unique properties, such as its high solubility in water and its ability to form strong hydrogen bonds. This makes it an attractive option for use in a variety of synthetic reactions and processes.
Scientific Research Applications
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structures similar to 1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, have been investigated for their role in biocatalyst inhibition. These acids are significant in the context of microbial fermentation processes, where they can act as inhibitors to microbes like Escherichia coli and Saccharomyces cerevisiae. Such inhibition is critical for the development of robust microbial strains for industrial applications, where carboxylic acids might be produced or used as precursors for various chemicals. The review by Jarboe et al. (2013) delves into the mechanisms of microbial inhibition by carboxylic acids and explores metabolic engineering strategies to enhance microbial tolerance and performance (Jarboe, Royce, & Liu, 2013).
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), a key biomass-derived chemical, demonstrates the versatility and potential of carboxylic acid derivatives in drug synthesis. The functional groups present in LEV and its derivatives make them suitable for synthesizing a wide range of pharmaceuticals. Zhang et al. (2021) discuss how LEV derivatives are utilized in cancer treatment, medical materials, and other fields, highlighting the cost-effective and cleaner reactions facilitated by these compounds. This insight into LEV applications underscores the broader utility of carboxylic acids in medicinal chemistry, providing a foundation for developing novel drug synthesis pathways (Zhang et al., 2021).
Solvent Developments for Carboxylic Acid Extraction
In the pursuit of sustainable chemical production, the extraction of carboxylic acids from aqueous solutions has gained attention. Sprakel and Schuur (2019) review advancements in solvents for liquid-liquid extraction (LLX) of carboxylic acids, focusing on the development of new solvent systems like ionic liquids. These developments are crucial for recovering carboxylic acids used in bio-based plastics and other applications. Their work highlights the importance of selecting appropriate solvents and regeneration strategies for efficient and environmentally friendly acid extraction processes (Sprakel & Schuur, 2019).
Biologically Active Compounds and Antioxidant Activity
Research into natural carboxylic acids has revealed their potential as biologically active compounds with significant health benefits. Godlewska-Żyłkiewicz et al. (2020) explore the structure-related antioxidant, antimicrobial, and cytotoxic activity of selected carboxylic acids. Their findings illustrate how the structural characteristics of carboxylic acids, such as the number and position of hydroxyl groups, influence their bioactivity. This knowledge is vital for the development of natural antioxidant and antimicrobial agents, showcasing the potential of carboxylic acids in enhancing human health (Godlewska-Żyłkiewicz et al., 2020).
Conversion of Biomass to Furan Derivatives
The conversion of plant biomass into valuable chemicals represents a critical area of research in sustainable chemistry. Chernyshev et al. (2017) review the synthesis of 5-Hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose, a process that underscores the importance of carboxylic acid derivatives in the bio-based economy. HMF and its derivatives offer an alternative to non-renewable hydrocarbons, highlighting the role of carboxylic acids and their derivatives in producing sustainable materials and fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
properties
IUPAC Name |
1-(2-methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10-5-3-4-6-11(10)14-12(15(18)19)9-13(17)16(14)7-8-20-2/h3-6,12,14H,7-9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTANQNBHZYWULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(CC(=O)N2CCOC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



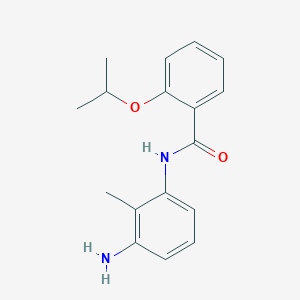
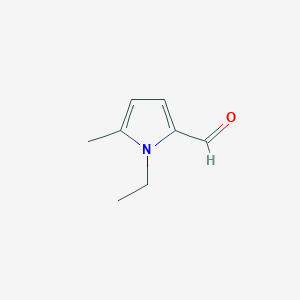
![N-Ethyl-2-[(4-methylphenyl)thio]ethanamine](/img/structure/B1437805.png)
![2-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B1437806.png)
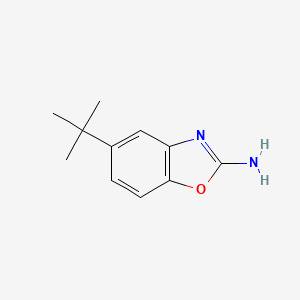
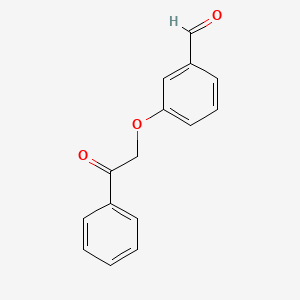
![N-[4-(Hexyloxy)benzyl]-1-butanamine](/img/structure/B1437811.png)
![N-[4-(Isopentyloxy)benzyl]-1-butanamine](/img/structure/B1437812.png)

![2-(1H-Imidazo[4,5-B]pyridin-2-YL)ethanamine](/img/structure/B1437816.png)
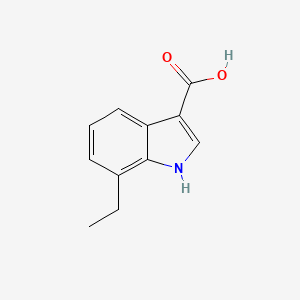
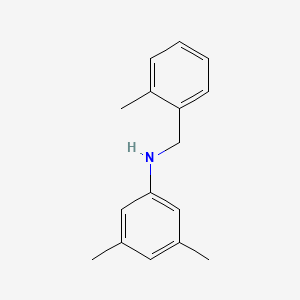
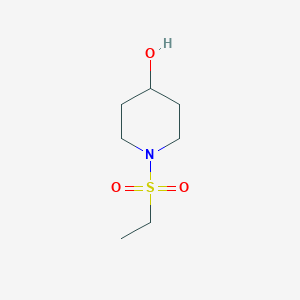
![1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B1437824.png)